2'-Bromo-2'-deoxyuridine
Overview
Description
2’-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of biology, medicine, and chemistry due to its ability to be incorporated into DNA during the S phase of the cell cycle .
Mechanism of Action
Target of Action
2’-Bromo-2’-deoxyuridine (BrdU) is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is primarily incorporated into the DNA of cells during the S phase of the cell cycle . The primary targets of BrdU are therefore the DNA molecules of dividing cells .
Mode of Action
BrdU acts by substituting thymidine during DNA replication . When a cell enters the S phase and begins to replicate its DNA, BrdU can be incorporated in place of thymidine in the newly synthesized DNA molecules . This incorporation can be detected using anti-BrdU antibodies, allowing for the identification of cells that have recently undergone DNA replication .
Biochemical Pathways
BrdU affects the DNA synthesis pathway. During DNA replication, BrdU is incorporated into the DNA in place of thymidine . This incorporation can lead to mutations, as BrdU can cause errors in DNA replication . This property of brdu is also what allows it to be used as a marker for cell proliferation .
Pharmacokinetics
The pharmacokinetics of BrdU in organisms is complex and can vary depending on the specific conditions of administration . For example, in rodents, BrdU is present in the blood serum at a concentration sufficient to label all S-phase cells for about 60 minutes after a single intraperitoneal injection . Due to their faster metabolism, in mice, the concentration of brdu in blood serum is sufficient to label the whole population of s-phase cells for only 15 minutes after the injection, then drops rapidly .
Result of Action
The incorporation of BrdU into DNA allows for the identification of cells that have recently undergone DNA replication . This can provide important insights into cell proliferation in various tissues . Because brdu can cause mutations, its use can also potentially lead to dna damage .
Action Environment
The action of BrdU can be influenced by environmental factors such as oxygen concentration . For example, under hypoxic conditions, the radiosensitizing effect of BrdU on cancer cells is more evident than under normoxic conditions . This suggests that the efficacy and stability of BrdU can be influenced by the oxygen levels in the environment where it is used .
Biochemical Analysis
Biochemical Properties
2’-Bromo-2’-deoxyuridine plays a significant role in biochemical reactions by substituting for thymidine during DNA replication. This substitution allows it to be incorporated into newly synthesized DNA strands. The compound interacts with various enzymes, proteins, and biomolecules, including DNA polymerases and thymidine kinases. DNA polymerases incorporate 2’-Bromo-2’-deoxyuridine into DNA, while thymidine kinases phosphorylate it to form its active triphosphate form . These interactions are crucial for the compound’s ability to label proliferating cells and study DNA synthesis.
Cellular Effects
2’-Bromo-2’-deoxyuridine has profound effects on various types of cells and cellular processes. It influences cell function by incorporating into DNA during the S-phase of the cell cycle, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce DNA damage responses, leading to cell cycle arrest, apoptosis, or senescence . In neural stem cells, for example, 2’-Bromo-2’-deoxyuridine has been shown to inhibit cell proliferation and differentiation, highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of 2’-Bromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can cause conformational changes in the DNA structure, leading to mutations and alterations in gene expression . The compound can also inhibit or activate enzymes involved in DNA repair and replication. For instance, it can inhibit DNA methylation, thereby affecting gene silencing and expression . Additionally, 2’-Bromo-2’-deoxyuridine can be used in X-ray diffraction experiments to study DNA and RNA structures due to its bromine atom acting as an anomalous scatterer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-2’-deoxyuridine can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable when stored at -20°C and protected from light . Over time, 2’-Bromo-2’-deoxyuridine can cause long-term effects on cellular function, including genetic mutations and alterations in DNA methylation . These effects are observed in both in vitro and in vivo studies, where the compound is used to label proliferating cells and study DNA synthesis .
Dosage Effects in Animal Models
The effects of 2’-Bromo-2’-deoxyuridine vary with different dosages in animal models. At low doses, the compound is used to label proliferating cells without causing significant toxicity . At high doses, it can induce toxic effects such as weight loss, anemia, and reproductive disorders . The threshold effects observed in these studies highlight the importance of carefully controlling the dosage to avoid adverse effects while achieving the desired labeling of proliferating cells.
Metabolic Pathways
2’-Bromo-2’-deoxyuridine is involved in metabolic pathways related to DNA synthesis and repair. It is phosphorylated by thymidine kinases to form its active triphosphate form, which is then incorporated into DNA by DNA polymerases . The compound can also affect metabolic flux and metabolite levels by altering DNA synthesis and repair processes . These interactions with enzymes and cofactors are crucial for its role in studying cell proliferation and DNA damage responses.
Transport and Distribution
Within cells and tissues, 2’-Bromo-2’-deoxyuridine is transported and distributed through various mechanisms. It can be administered via intraperitoneal injection or oral administration in animal models . Once inside the cells, the compound is incorporated into DNA during the S-phase of the cell cycle . The transporters and binding proteins involved in its distribution ensure its localization and accumulation in proliferating cells, allowing for effective labeling and study of DNA synthesis.
Subcellular Localization
The subcellular localization of 2’-Bromo-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into newly synthesized DNA . This localization is essential for its activity and function in studying DNA replication and repair. The compound can also be visualized in mitochondria, where it is used to study mitochondrial DNA biogenesis . The targeting signals and post-translational modifications that direct 2’-Bromo-2’-deoxyuridine to specific compartments or organelles are crucial for its effectiveness in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine. The reaction is carried out by treating 2’-deoxyuridine with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetic acid or water. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5-position of the uracil ring .
Industrial Production Methods: Industrial production of 2’-Bromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can yield 2’-amino-2’-deoxyuridine .
Scientific Research Applications
2’-Bromo-2’-deoxyuridine has a wide range of applications in scientific research:
Cell Proliferation Studies: It is extensively used to label dividing cells by incorporating into newly synthesized DNA, allowing researchers to track cell proliferation using immunohistochemistry or immunofluorescence techniques.
Cancer Research: The compound is used as a radiosensitizer to enhance the effects of radiation therapy in cancer treatment.
Neuroscience: It helps in studying neurogenesis and the development of the central nervous system by labeling proliferating neural cells.
Microbial Ecology: It is used to identify microorganisms that respond to specific carbon substrates in environmental samples.
Comparison with Similar Compounds
Thymidine: The natural nucleoside that 2’-Bromo-2’-deoxyuridine mimics.
Idoxuridine: Another thymidine analogue used as an antiviral agent.
5-Fluoro-2’-deoxyuridine: A fluorinated analogue used in cancer treatment.
Uniqueness: 2’-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows it to be used in a variety of applications, including cell proliferation studies, radiosensitization, and structural biology. Its ability to be detected using specific antibodies makes it a valuable tool in immunohistochemistry and immunofluorescence .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDNSHXOOLCEY-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992952 | |
Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72218-68-9 | |
Record name | 2'-Bromo-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.